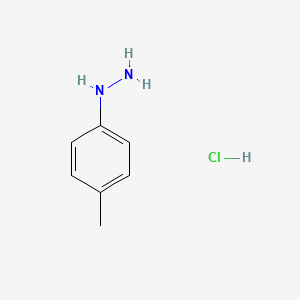

p-Tolylhydrazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-6-2-4-7(9-8)5-3-6;/h2-5,9H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHWNJGOHUYVMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

539-44-6 (Parent) | |

| Record name | p-Tolylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, (4-methylphenyl)-, hyrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035467653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90883521 | |

| Record name | Hydrazine, (4-methylphenyl)-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637-60-5, 35467-65-3 | |

| Record name | 4-Methylphenylhydrazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Tolylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, (4-methylphenyl)-, hyrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035467653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolylhydrazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, (4-methylphenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, (4-methylphenyl)-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tolylhydrazinium(1+) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

p-Tolylhydrazine Hydrochloride: A Technical Guide for Researchers

This technical guide provides an in-depth overview of p-Tolylhydrazine hydrochloride, a key reagent in synthetic chemistry and drug discovery. The information is tailored for researchers, scientists, and professionals in drug development, presenting its chemical properties, safety and handling protocols, and significant applications.

General Information

This compound, also known as 4-Methylphenylhydrazine hydrochloride, is an aromatic hydrazine (B178648) salt.[1] It serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and dye industries.[2] Its utility is most notably demonstrated in the Fischer indole (B1671886) synthesis, a fundamental reaction for creating the indole ring system present in many biologically active molecules.

| Identifier | Value |

| CAS Number | 637-60-5[1][2][3][4][5] |

| EC Number | 211-295-2[4] |

| IUPAC Name | (4-methylphenyl)hydrazine;hydrochloride[5] |

| Synonyms | 4-Methylphenylhydrazine hydrochloride, 1-(4-Methylphenyl)hydrazine hydrochloride[6] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is typically a white to beige or light orange crystalline powder.[6][7] It is soluble in water and methanol.[2]

| Property | Value |

| Molecular Formula | C₇H₁₁ClN₂[1][2][3] |

| Molecular Weight | 158.63 g/mol [1][3][4] |

| Melting Point | >200 °C (decomposes)[2][4] / 241 °C[6] |

| Appearance | White to pale brown powder[7] |

| Solubility | Soluble in water and methanol |

| InChI Key | HMHWNJGOHUYVMD-UHFFFAOYSA-N[7] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification

The compound is toxic if swallowed, inhaled, or absorbed through the skin.[4] It is also known to cause skin and serious eye irritation.[8] Furthermore, it is suspected of causing cancer.[4][6]

GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H350 (May cause cancer), H410 (Very toxic to aquatic life with long-lasting effects).[4][8]

Recommended Handling Protocols

When working with this compound, the following precautions should be observed:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves (e.g., nitrile), and eye/face protection (safety goggles and face shield).[2][8]

-

Handling: Avoid dust formation. Do not breathe dust, fumes, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing.[6]

-

Storage: Store locked up in a dry, cool, and well-ventilated place.[6] The container should be kept tightly closed and stored under an inert gas, as the compound is sensitive to light, air, and moisture.[1]

Applications in Research and Development

This compound is a versatile reagent with several key applications, particularly in the synthesis of pharmaceuticals.

-

Pharmaceutical Intermediates: It is a fundamental building block for synthesizing various heterocyclic compounds. Its most prominent use is in the Fischer indole synthesis, which is a cornerstone for the development of numerous drug candidates containing the indole scaffold.

-

Anticancer Drug Research: The hydrazine moiety is a feature in some anticancer agents. Consequently, this compound and its derivatives are utilized in the research and development of novel anticancer drugs.[7][9]

-

Dye Synthesis: It serves as an intermediate in the manufacturing of various dyes.[2]

Experimental Protocols & Workflows

While specific experimental conditions can vary, the following sections outline a generalized workflow for the synthesis of this compound and its subsequent use in the Fischer indole synthesis.

Generalized Synthesis of this compound

The synthesis of aryl hydrazines like this compound typically involves the diazotization of the corresponding aniline (B41778) (p-toluidine), followed by reduction of the resulting diazonium salt.

References

- 1. chemscene.com [chemscene.com]

- 2. P-Tolyl hydrazine hydrochloride [chembk.com]

- 3. scbt.com [scbt.com]

- 4. p-Tolylhydrazine 98 637-60-5 [sigmaaldrich.com]

- 5. pschemicals.com [pschemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 4-Methyl Phenylhydrazine HCL Manufacturer - CAS 637-60-5 [elampharma.com]

An In-depth Technical Guide to the Synthesis and Mechanism of p-Tolylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reaction mechanism, and chemical properties of p-tolylhydrazine hydrochloride, a key intermediate in various organic syntheses, most notably the Fischer indole (B1671886) synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and fine chemical manufacturing.

Introduction

This compound (CAS No: 637-60-5), also known as 4-methylphenylhydrazine (B1211910) hydrochloride, is a stable salt of p-tolylhydrazine.[1][2] Its primary significance in chemical sciences lies in its role as a crucial building block for the synthesis of nitrogen-containing heterocyclic compounds.[1] It is extensively used in the pharmaceutical and agrochemical industries, particularly for the preparation of indole derivatives, which are core structures in many biologically active molecules.[3][4]

Synthesis of this compound

The most common and established method for the synthesis of this compound involves a two-step process starting from p-toluidine (B81030):

-

Diazotization: p-Toluidine is converted to its corresponding diazonium salt, p-tolyldiazonium chloride, by treatment with nitrous acid (HNO₂) at low temperatures. Nitrous acid is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).

-

Reduction: The resulting diazonium salt is then reduced to this compound. A common reducing agent for this transformation is stannous chloride (SnCl₂) in the presence of hydrochloric acid.

Reaction Mechanism

Step 1: Diazotization of p-Toluidine

The diazotization of a primary aromatic amine like p-toluidine proceeds through the following mechanistic steps:

-

Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation of nitrous acid leads to the formation of the highly electrophilic nitrosonium ion (NO⁺).

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of p-toluidine attacks the nitrosonium ion.

-

Deprotonation and Tautomerization: The resulting intermediate undergoes deprotonation to form an N-nitrosamine. This is followed by a series of proton transfers (tautomerization) to generate a diazohydroxide.

-

Formation of the Diazonium Ion: The diazohydroxide is then protonated, and subsequent elimination of a water molecule yields the stable p-tolyldiazonium ion.

Step 2: Reduction of p-Tolyldiazonium Chloride

The reduction of the diazonium salt to the corresponding hydrazine (B178648) derivative can be achieved using various reducing agents. The mechanism with stannous chloride (tin(II) chloride) is believed to involve the following:

-

Electron Transfer: Stannous chloride acts as a reducing agent by donating electrons to the diazonium salt.

-

Protonation: The resulting intermediate is then protonated by the acidic medium (hydrochloric acid) to form p-tolylhydrazine.

-

Salt Formation: In the presence of excess hydrochloric acid, the basic p-tolylhydrazine is protonated to form the stable this compound salt, which often precipitates from the reaction mixture.

Experimental Protocols

While specific experimental details can vary, the following provides a general yet detailed methodology for the synthesis of this compound based on established procedures.

Materials and Reagents

-

p-Toluidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride dihydrate (SnCl₂·2H₂O)

-

Distilled Water

-

Ice

Experimental Procedure

Part A: Diazotization of p-Toluidine

-

In a flask equipped with a mechanical stirrer, dissolve p-toluidine in a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred p-toluidine hydrochloride suspension. The temperature must be maintained below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes at the same temperature to ensure the completion of the diazotization reaction. The resulting solution contains p-tolyldiazonium chloride.

Part B: Reduction of p-Tolyldiazonium Chloride

-

In a separate beaker, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the stannous chloride solution. The temperature should be maintained below 10 °C during this addition.

-

A precipitate of this compound will form. After the addition is complete, allow the mixture to stand in the ice bath for about 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold hydrochloric acid, followed by a small amount of cold ethanol (B145695) or diethyl ether to remove any soluble impurities.

-

Dry the product in a desiccator over a suitable drying agent.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁ClN₂ | [2] |

| Molecular Weight | 158.63 g/mol | [2] |

| Melting Point | >200 °C (decomposes) | |

| Appearance | White to off-white crystalline solid | |

| Purity | Typically ≥98% |

Mandatory Visualizations

Reaction Pathway for the Synthesis of this compound

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow for the Synthesis of this compound

Caption: Step-by-step experimental workflow for the synthesis process.

Conclusion

This technical guide has outlined the synthesis of this compound from p-toluidine, detailing the reaction mechanism and providing a comprehensive experimental protocol. The presented information, including the tabulated data and graphical representations of the reaction pathway and experimental workflow, serves as a practical resource for chemists in research and development. The reliable synthesis of this key intermediate is fundamental to the advancement of various fields that rely on the construction of complex nitrogen-containing molecules.

References

p-Tolylhydrazine Hydrochloride: A Technical Guide to its Solubility and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of p-Tolylhydrazine hydrochloride, a crucial reagent in various synthetic processes, most notably the Fischer indole (B1671886) synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, standardized experimental protocols for its determination, and a detailed examination of its application in the Fischer indole synthesis, a cornerstone reaction in the development of numerous pharmaceutical compounds.

Solubility of this compound

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of this compound.

| Solvent | Solubility | Citation |

| Water | Soluble | [1][2][3][4][5][6][7] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Methanol | Soluble | [1][4] |

It is important to note that for a structurally related compound, phenylhydrazine (B124118) hydrochloride, a quantitative solubility in water has been reported as 50 g/L at 20 °C.[8] This information may serve as a useful, albeit approximate, reference point for researchers.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific experimental conditions, the following general protocol for the determination of organic compound solubility can be adapted.

General Procedure for Gravimetric Solubility Determination

-

Solvent Preparation : A known volume of the desired organic solvent is placed in a thermostatically controlled vessel (e.g., a jacketed beaker or flask) and allowed to reach the target temperature.

-

Solute Addition : this compound is added portion-wise to the solvent with continuous stirring until a saturated solution is achieved, indicated by the persistence of undissolved solid.

-

Equilibration : The saturated solution is stirred for a prolonged period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Phase Separation : The solution is then allowed to stand without agitation to permit the excess solid to settle.

-

Sample Withdrawal : A known volume of the clear, supernatant liquid is carefully withdrawn using a heated or pre-warmed pipette to prevent precipitation upon cooling.

-

Solvent Evaporation : The withdrawn aliquot is transferred to a pre-weighed container, and the solvent is removed under reduced pressure or by gentle heating.

-

Mass Determination : The container with the dried residue is weighed, and the mass of the dissolved this compound is determined by subtraction.

-

Calculation : The solubility is then calculated and expressed in the desired units (e.g., g/100 mL, mol/L).

Application in Fischer Indole Synthesis

This compound is a key precursor in the Fischer indole synthesis, a versatile and widely used method for the synthesis of indole derivatives. These indole scaffolds are present in a vast array of biologically active compounds and pharmaceuticals.[9][10]

The overall reaction involves the acid-catalyzed reaction of an arylhydrazine (in this case, p-tolylhydrazine) with an aldehyde or ketone to form an indole.[9][11][12]

Experimental Workflow: Fischer Indole Synthesis

The following diagram illustrates a typical experimental workflow for the Fischer indole synthesis using this compound.

Detailed Experimental Protocol: Synthesis of a Substituted Indole

The following is a representative experimental procedure for the Fischer indole synthesis using this compound and a ketone, adapted from literature procedures.[13][14]

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent) and the chosen ketone (1.0-1.2 equivalents).

-

Solvent and Catalyst : Add a suitable solvent, which often also acts as the acid catalyst, such as glacial acetic acid.

-

Reaction : The reaction mixture is heated to reflux and stirred. The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Workup : Upon completion, the reaction mixture is cooled to room temperature. The mixture is then carefully neutralized with an aqueous base solution (e.g., sodium hydroxide (B78521) or sodium bicarbonate) and extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Isolation : The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification : The crude product is then purified by a suitable method, such as column chromatography on silica (B1680970) gel or recrystallization, to yield the pure indole derivative.

This technical guide provides a foundational understanding of the solubility and synthetic utility of this compound. For specific applications, it is recommended that researchers perform their own quantitative solubility assessments and optimize reaction conditions accordingly.

References

- 1. P-Tolyl hydrazine hydrochloride [chembk.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. 4-METHYLPHENYLHYDRAZINE HYDROCHLORIDE – TJK Speciality N Fine Chemicals [tjkchemicals.in]

- 4. This compound | 637-60-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 4 Methyl Phenyl Hydrazine Hydrochloride at Best Price in Mira Bhayandar | Keminova India Chemicals Pvt. Ltd. [tradeindia.com]

- 6. ssichem.com [ssichem.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. nbinno.com [nbinno.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. ijarsct.co.in [ijarsct.co.in]

- 11. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 12. testbook.com [testbook.com]

- 13. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Material Safety Data Sheet for p-Tolylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety data for p-Tolylhydrazine hydrochloride (CAS No. 637-60-5), tailored for professionals in research and development. It consolidates critical safety information, presents quantitative data in a structured format, outlines relevant experimental methodologies, and provides logical workflows for safety procedures.

Chemical Identification and Physical Properties

This compound, also known as 4-Methylphenylhydrazine hydrochloride, is a solid powder used as a laboratory chemical and intermediate in pharmaceutical and dye synthesis.[1][2] Its key identifiers and physical characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁ClN₂ | [3] |

| Molecular Weight | 158.63 g/mol | [3] |

| Appearance | White to beige or pale brown powder/crystal | [1][4] |

| Melting Point | >200 °C (with decomposition) / 241 °C | [1][2] |

| Solubility | Soluble in water and methanol | [5] |

| Odor | Slight | [1] |

| logP (n-octanol/water) | 1.70242 | [3] |

Hazard Identification and Classification

This chemical is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][5] The primary hazards are summarized in the table below.

| Hazard Classification | Category | GHS Statement | Source(s) |

| Acute Oral Toxicity | Category 3 / Category 4 | H301: Toxic if swallowed / H302: Harmful if swallowed | [1][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][6] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [1][6] |

| Carcinogenicity | Category 1B / Category 2 | H350: May cause cancer / Suspected of causing cancer | [1][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | [1] |

The logical flow for hazard identification and subsequent precautionary actions is outlined in the following diagram.

Caption: Hazard classification leading to appropriate signal words and precautionary statements.

Toxicological Data

Toxicological data is critical for assessing the risk of handling this compound. The available quantitative data is presented below.

| Toxicity Metric | Value | Species | Test Type | Source(s) |

| LD50 (Oral) | 262 mg/kg | Rat | Acute | [6] |

| TDLo (Oral) | 1750 mg/kg/7W-I | Mouse | Carcinogenic | [6] |

| TDLo (Subcutaneous) | 3640 mg/kg/26W-I | Mouse | Carcinogenic | [6] |

| Germ Cell Mutagenicity | 800 ug/plate (+/-S9) | Salmonella typhimurium | Ames Test (mmo-sat) | [6] |

Experimental Protocols

Safety data values are determined using standardized experimental protocols. Below are overviews of methodologies relevant to the data presented.

The oral LD50 value is determined using a method like the OECD Guideline 423.[8][9][10] This method is a stepwise procedure designed to classify a substance into a toxicity class using a minimal number of animals.

Methodology Overview:

-

Animal Selection: A small group of rodents (typically three females) is used for each step.[9]

-

Dosing: A single oral dose of the substance is administered at one of the defined starting dose levels (e.g., 2000, 300, 50, or 5 mg/kg body weight). The substance is typically dissolved in an aqueous vehicle; if not, other vehicles like corn oil may be used.[8]

-

Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Stepwise Procedure: The outcome of the first step (number of mortalities) determines the next step.

-

If mortality is observed, the test is repeated with a lower dose.

-

If no mortality is observed, the test is repeated with a higher dose.

-

-

Classification: The substance is classified based on the dose levels at which mortality is observed, allowing for an estimation of the LD50 range.[8]

While no flash point is listed for this compound, if it were a liquid, a standard method like ASTM D93 would be used.[1] This method determines the lowest temperature at which vapors of the substance ignite.[11][12]

Methodology Overview:

-

Apparatus: A brass test cup is filled with the test specimen to a specified level.[12]

-

Heating and Stirring: The sample is heated at a controlled rate while being continuously stirred to ensure uniform temperature.[13] For Procedure A, the stirring rate is 90-120 rpm, and the heating rate is 5-6°C/min.[13]

-

Ignition Test: At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.[12][13]

-

Flash Point: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash inside the cup.[11]

Handling, Storage, and Emergency Procedures

Proper handling and emergency preparedness are essential when working with this compound.

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including gloves, and eye/face protection.[1] Avoid dust formation and prevent contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke when using this product.[6]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][5] Store locked up.[1] The material is noted to be light-sensitive, air-sensitive, and hygroscopic; store under an inert atmosphere.[15]

A logical workflow for responding to accidental exposure is critical.

Caption: First aid workflow for different routes of exposure to this compound.

-

Fire-Fighting: In case of a fire, use suitable extinguishing media such as water spray, carbon dioxide (CO2), dry chemical, or appropriate foam. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][5] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][5]

-

Accidental Release: For spills, ensure adequate ventilation. Sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5] Prevent the substance from entering drains.

The following diagram illustrates the decision-making process for handling an accidental spill.

Caption: Workflow for responding to an accidental release of this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. chembk.com [chembk.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 对甲基苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. laboratuar.com [laboratuar.com]

- 10. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]

- 11. store.astm.org [store.astm.org]

- 12. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 13. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

p-Tolylhydrazine hydrochloride structural information and formula

An In-depth Technical Guide to p-Tolylhydrazine Hydrochloride: Structural Information, Synthesis, and Characterization

This technical guide provides a comprehensive overview of this compound, a versatile chemical compound with applications in pharmaceutical research and chemical synthesis. The information is tailored for researchers, scientists, and drug development professionals, offering detailed structural data, experimental protocols, and a summary of its potential biological significance.

Structural and Physicochemical Properties

This compound, also known as 4-methylphenylhydrazine (B1211910) hydrochloride, is an aromatic hydrazine (B178648) salt. Its structure consists of a hydrazine group attached to a toluene (B28343) ring, with a hydrochloride salt formed at the hydrazine moiety.

Table 1: Chemical Identifiers and Structural Information

| Property | Value | Citation(s) |

| IUPAC Name | (4-methylphenyl)hydrazine hydrochloride | [1] |

| Synonyms | 4-Methylphenylhydrazine hydrochloride, p-Tolylhydrazinium(1+) chloride | [1][2][3][4][5][6][7][8] |

| CAS Number | 637-60-5 | [1][2][3][4][5][6][9][7][8][10][11][12][13] |

| Chemical Formula | C₇H₁₁ClN₂ | [1][2][6][10] |

| Alternate Formula | C₇H₁₀N₂·HCl | [3][4][5] |

| Molecular Weight | 158.63 g/mol | [2][3][4][5][6][7][11][12][14][15] |

| InChI Key | HMHWNJGOHUYVMD-UHFFFAOYSA-N | [3][7] |

| SMILES | CC1=CC=C(NN)C=C1.Cl | [2][3] |

Table 2: Physical and Chemical Properties

| Property | Value | Citation(s) |

| Appearance | White to light brown or light orange crystalline powder or flakes. | [4][10] |

| Melting Point | >200 °C (decomposes) | [3][10][16] |

| Solubility | Soluble in water, methanol, and DMSO. | [4][10] |

| Purity | Commercially available with purities of ≥97%, 98%, >98.0%, and 99%. | [2][3][4][7][16][17] |

| Storage Conditions | Store at 4°C or room temperature in a dark place under an inert atmosphere. Sensitive to light, air, and moisture. | [2][4][10] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the diazotization of p-toluidine (B81030), followed by reduction of the resulting diazonium salt and subsequent hydrolysis. The following protocol is a representative procedure based on established methods for analogous aryl hydrazines.[8][18]

Materials:

-

p-Toluidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Sodium Sulfite (B76179) (Na₂SO₃)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization: In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve p-toluidine in a solution of concentrated hydrochloric acid and water. Slowly add a chilled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Continue stirring for 30 minutes after the addition is complete to ensure the full formation of the p-toluenediazonium chloride solution.

-

Reduction: In a separate, larger flask, prepare a cold aqueous solution of sodium sulfite. Slowly add the previously prepared diazonium salt solution to the sodium sulfite solution while stirring vigorously and maintaining the temperature below 10 °C.

-

Hydrolysis and Precipitation: After the addition is complete, gradually warm the reaction mixture to 60-70 °C and maintain this temperature for 1-2 hours. Slowly add concentrated hydrochloric acid to the warm solution. The this compound will begin to precipitate.

-

Isolation and Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the crude product by vacuum filtration and wash it with a small amount of cold water. For further purification, the crude product can be recrystallized from hot water with the addition of concentrated hydrochloric acid to induce crystallization upon cooling.[10] Dry the purified crystals under vacuum.

Characterization Protocols

-

¹H and ¹³C NMR: Dissolve a sample of this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[14] Record the spectra on a 400 MHz or 500 MHz NMR spectrometer. The expected ¹H NMR spectrum will show signals corresponding to the aromatic protons, the methyl group protons, and the hydrazine protons. The ¹³C NMR spectrum will display peaks for the aromatic carbons and the methyl carbon.[14]

-

Attenuated Total Reflectance (ATR)-FTIR: Place a small amount of the dry powder directly onto the ATR crystal of an FTIR spectrometer and record the spectrum.

-

KBr Pellet Method: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.[11] Obtain the IR spectrum, which will show characteristic absorption bands for N-H stretching of the hydrazinium (B103819) ion, C-H stretching of the aromatic ring and methyl group, and C=C stretching of the aromatic ring.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the salt, derivatization may be required, or the free base can be analyzed. Alternatively, direct infusion electrospray ionization mass spectrometry (ESI-MS) can be used. For GC-MS analysis of the free base, dissolve the sample in a suitable organic solvent and inject it into the GC-MS system. The resulting mass spectrum will show the molecular ion peak of the p-tolylhydrazine free base and characteristic fragmentation patterns.[11][12]

Biological Significance and Applications in Drug Development

This compound and its derivatives are of interest in medicinal chemistry. The hydrazine moiety is a key functional group in several biologically active compounds.[5] While p-tolylhydrazine itself has shown some tumorigenic potential, it is primarily utilized as a precursor for synthesizing novel compounds with therapeutic potential, particularly in cancer research.[2][5]

The broader class of compounds known as hydrazones, which can be synthesized from this compound, exhibit a wide range of biological activities, including:[19]

-

Antimicrobial

-

Anticonvulsant

-

Anti-inflammatory

-

Antitubercular

-

Antitumoral

The utility of this compound in drug discovery lies in its role as a versatile building block for creating diverse molecular libraries for screening against various therapeutic targets.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental and conceptual workflows related to this compound.

Caption: Synthesis and purification workflow for this compound.

Caption: Analytical workflow for the characterization of this compound.

Caption: Role of this compound in the synthesis of bioactive compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. 4-Methyl Phenylhydrazine HCL Manufacturer - CAS 637-60-5 [elampharma.com]

- 6. chembk.com [chembk.com]

- 7. Hydrazine, p-tolyl-, hydrochloride [webbook.nist.gov]

- 8. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. rsc.org [rsc.org]

- 12. Phenylhydrazine hydrochloride(59-88-1) 1H NMR [m.chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. 4-Methylphenylhydrazine monohydrochloride | C7H11ClN2 | CID 12504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. LXXXIII.—Preparation of p-nitrophenylhydrazine and other aromatic hydrazines - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 19. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

p-Tolylhydrazine Hydrochloride: A Potential Biochemical Probe for Proteomics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of proteomics, the identification and quantification of post-translational modifications (PTMs) are paramount to unraveling complex cellular processes and disease mechanisms. Among the various PTMs, protein carbonylation, a hallmark of oxidative stress, has garnered significant attention as a biomarker for numerous pathologies, including neurodegenerative diseases, cancer, and aging. The detection of protein carbonyls typically relies on chemical derivatization to introduce a detectable tag. While reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) and biotin (B1667282) hydrazide are widely used, the exploration of novel derivatizing agents is crucial for expanding the proteomics toolkit.[1][2][3][4] This technical guide explores the potential application of p-Tolylhydrazine hydrochloride as a biochemical probe for the analysis of carbonylated proteins in proteomics workflows. While not yet a mainstream reagent in this field, its chemical properties as a hydrazine (B178648) derivative suggest its utility in derivatizing protein carbonyls for mass spectrometry-based identification and quantification.

Principle of Carbonyl Derivatization with Hydrazines

The fundamental principle behind the use of hydrazine-containing reagents in proteomics is the nucleophilic reaction between the hydrazine moiety and a carbonyl group (aldehyde or ketone) on a protein's amino acid side chain. This reaction forms a stable hydrazone covalent bond.[2][4] This process is essential for several reasons:

-

Stabilization: The newly formed hydrazone is more stable than the original carbonyl group.

-

Detection: The derivatizing agent introduces a tag that can be easily detected, for instance, by antibodies (in the case of DNPH) or through affinity purification (like biotin hydrazide).

-

Mass Spectrometry Analysis: The tag provides a specific mass shift that facilitates the identification of modified peptides in mass spectrometry (MS) analysis.

This compound, as a hydrazine salt, is expected to react with protein carbonyls in a similar manner, yielding a p-tolylhydrazone derivative.

Proposed Application of this compound in Proteomics

Based on the established chemistry of other hydrazine derivatives, this compound can be proposed as a valuable tool for the following applications in proteomics:

-

Derivatization of Carbonylated Proteins: Its primary proposed use is to tag proteins that have undergone oxidative damage, allowing for their enrichment and identification.

-

Quantitative Proteomics: In conjunction with isotopic labeling strategies, this compound could be used for the relative and absolute quantification of protein carbonylation levels between different biological samples.

-

Mass Spectrometry-Based Workflows: The tolyl group would introduce a specific mass shift, aiding in the identification of derivatized peptides during MS/MS analysis.

Experimental Protocols

The following are detailed, hypothetical protocols for the use of this compound in a proteomics workflow, adapted from established methods for similar reagents.

Protocol 1: Derivatization of Carbonylated Proteins in a Complex Mixture

-

Sample Preparation:

-

Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing a cocktail of protease and phosphatase inhibitors.

-

Quantify the protein concentration using a standard assay (e.g., BCA assay).

-

Take an equal amount of protein (e.g., 100 µg) for each sample.

-

-

Derivatization Reaction:

-

To the protein sample, add this compound to a final concentration of 10-20 mM. The hydrochloride salt should be dissolved in an appropriate buffer to maintain a slightly acidic pH (around 4.5-5.5), which is optimal for hydrazone formation.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

-

-

Removal of Excess Reagent:

-

Precipitate the proteins using trichloroacetic acid (TCA) at a final concentration of 20%.

-

Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully discard the supernatant.

-

Wash the protein pellet three times with ice-cold ethanol:ethyl acetate (B1210297) (1:1) to remove any unreacted this compound.

-

-

Protein Digestion:

-

Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).

-

Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.

-

Dilute the urea concentration to less than 2 M and digest the proteins with sequencing-grade trypsin overnight at 37°C.

-

-

Sample Cleanup for Mass Spectrometry:

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

-

Dry the purified peptides under vacuum.

-

Protocol 2: Enrichment of p-Tolylhydrazone-Derivatized Peptides

For low-abundance carbonylated proteins, an enrichment step after digestion may be necessary. This would require an antibody that specifically recognizes the p-tolylhydrazone modification, which is not commercially available at present. However, a hypothetical workflow would be:

-

Antibody Conjugation:

-

Conjugate a custom-developed anti-p-tolylhydrazone antibody to magnetic beads.

-

-

Immunoprecipitation:

-

Incubate the digested peptide mixture with the antibody-conjugated beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads several times with a stringent wash buffer to remove non-specifically bound peptides.

-

-

Elution:

-

Elute the enriched peptides from the beads using a low-pH elution buffer (e.g., 0.1% trifluoroacetic acid).

-

Desalt and dry the enriched peptides as described above.

-

Data Presentation

The following tables present hypothetical quantitative data that could be generated from a proteomics experiment using this compound to compare protein carbonylation in control versus treated samples.

Table 1: Hypothetical Identification of Carbonylated Proteins

| Protein Name | Gene Name | Uniprot ID | Peptide Sequence | Mass Shift (Da) |

| Peroxiredoxin-2 | PRDX2 | P32119 | VCPAGWKPGSK TIKPNVDD | +104.068 |

| Actin, cytoplasmic 1 | ACTB | P60709 | SYELPDGQVITIGNER | +104.068 |

| Heat shock protein 70 | HSP70 | P0DMV8 | IINEPTAAAIAYGLDK | +104.068 |

Note: The mass shift corresponds to the addition of the p-tolylhydrazone moiety.

Table 2: Hypothetical Relative Quantification of Carbonylated Proteins

| Protein Name | Gene Name | Heavy/Light Ratio | Log2 Fold Change | p-value | Regulation |

| Peroxiredoxin-2 | PRDX2 | 2.5 | 1.32 | 0.005 | Upregulated |

| Carbonic anhydrase 2 | CA2 | 3.1 | 1.63 | 0.001 | Upregulated |

| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | 0.45 | -1.15 | 0.012 | Downregulated |

Visualization of Workflows and Pathways

The following diagrams, created using Graphviz, illustrate the proposed experimental workflow and a relevant signaling pathway where protein carbonylation is a key event.

Caption: Experimental workflow for proteomics analysis of protein carbonylation using this compound.

Caption: Simplified signaling pathway of oxidative stress leading to protein carbonylation and cellular dysfunction.

Conclusion

This compound presents a promising, yet underexplored, chemical probe for the study of protein carbonylation in proteomics. Its straightforward reaction chemistry, analogous to well-established hydrazine-based reagents, suggests its potential for reliable derivatization of protein carbonyls. The introduction of a unique p-tolyl group offers a distinct mass shift that can be leveraged in mass spectrometry-based workflows for both qualitative and quantitative analysis of oxidative stress. Further research is warranted to validate the efficacy of this compound in proteomics, including optimization of reaction conditions, assessment of derivatization efficiency, and development of specific enrichment tools. This guide provides a foundational framework for researchers and drug development professionals to begin exploring the utility of this compound in their proteomics studies, potentially leading to new insights into the role of protein carbonylation in health and disease.

References

- 1. Analysis of oxidative stress-induced protein carbonylation using fluorescent hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of protein carbonyls in plasma, cell extracts, tissue homogenates, isolated proteins: Focus on sample preparation and derivatization conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein carbonylation: avoiding pitfalls in the 2,4-dinitrophenylhydrazine assay - PubMed [pubmed.ncbi.nlm.nih.gov]

p-Tolylhydrazine Hydrochloride: A Core Precursor for Pharmaceutical Intermediates

An In-depth Technical Guide for Researchers and Drug Development Professionals

p-Tolylhydrazine hydrochloride stands as a critical starting material in the synthesis of a multitude of pharmaceutical intermediates, primarily due to its role in constructing the indole (B1671886) nucleus, a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its applications, synthesis methodologies, and the biological relevance of the molecules it helps create.

Physicochemical Properties and Safety

This compound, also known as 4-methylphenylhydrazine (B1211910) hydrochloride, is a stable salt of p-tolylhydrazine. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 637-60-5 | [1][2][3] |

| Molecular Formula | C₇H₁₁ClN₂ | [4][5] |

| Molecular Weight | 158.63 g/mol | [2][4] |

| Appearance | White to pale brown powder | [5] |

| Melting Point | >200°C (decomposition) | [1] |

| Purity | Typically >97% | [4] |

| Solubility | Soluble in water | [1] |

| Storage | Store at 4°C under nitrogen, in a dry, cool, well-ventilated place | [4][6][7] |

Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling.[6][8] It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][6][8] It is also suspected of causing cancer.[6][7]

| Hazard Statement | Precautionary Measures | Reference |

| Toxicity | Harmful/Toxic if swallowed.[6] Do not eat, drink, or smoke when using. IF SWALLOWED: Immediately call a POISON CENTER.[8] | [6][8] |

| Irritation | Causes skin and serious eye irritation.[6][8] May cause respiratory irritation.[2] | [2][6][8] |

| Personal Protective Equipment | Wear protective gloves, eye protection, and face protection.[7][8] Use only in a well-ventilated area or under a hood.[7] | [7][8] |

| Handling | Obtain special instructions before use.[6] Do not handle until all safety precautions have been read and understood.[6][7] | [6][7] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[6] Store locked up.[6] | [6] |

Core Application: The Fischer Indole Synthesis

The most significant application of this compound in pharmaceutical synthesis is its use as a key reactant in the Fischer indole synthesis.[9] This reaction, discovered by Emil Fischer in 1883, is a robust and versatile method for creating the indole ring system from an arylhydrazine and an aldehyde or ketone under acidic conditions.[10][11]

Mechanism: The reaction proceeds through several key steps:

-

Hydrazone Formation: p-Tolylhydrazine reacts with a ketone or aldehyde to form a phenylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine isomer.

-

-Sigmatropic Rearrangement: A cyclic rearrangement, which is the core of the reaction, occurs after protonation, forming a di-imine intermediate.

-

Cyclization and Aromatization: The intermediate cyclizes and eliminates ammonia (B1221849) (NH₃) to yield the final, energetically favorable aromatic indole.[10][11][12][13]

Caption: Workflow of the Fischer Indole Synthesis.

Applications in Pharmaceutical Intermediate Synthesis

The indole scaffold synthesized using p-tolylhydrazine is present in numerous active pharmaceutical ingredients (APIs).

A prominent class of drugs frequently synthesized using the Fischer indole method are the triptans, which are selective 5-HT₁B/₁D receptor agonists used to treat migraines and cluster headaches.[10][14][15] The indole core is essential for their biological activity, and p-tolylhydrazine or its derivatives serve as the starting point for constructing this core.

Mechanism of Action: Triptans exert their therapeutic effect by binding to and activating 5-HT₁B and 5-HT₁D serotonin (B10506) receptors in the brain.[15] This activation leads to:

-

Cranial Vasoconstriction: Constriction of dilated blood vessels, which is a hallmark of a migraine attack.

-

Inhibition of Neuropeptide Release: A reduction in the release of pro-inflammatory neuropeptides from trigeminal nerve endings.

-

Inhibition of Pain Signal Transmission: Blocking the transmission of pain signals to the brain.[15]

Caption: Simplified Signaling Pathway of Triptans.

The versatility of the indole structure also extends to the development of anti-inflammatory drugs. Many indole derivatives exhibit potent anti-inflammatory properties by modulating key biological pathways involved in inflammation, such as the cyclooxygenase (COX) enzymes or cytokine signaling.[16][17] The synthesis of these indole-based compounds often relies on the Fischer synthesis, making this compound a relevant precursor.

Mechanism of Action: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins (B1171923) (like PGE₂), key mediators of inflammation.[16] Some novel indole derivatives may also exert their effects through other pathways, such as the nitric oxide (NO) signaling pathway, by modulating soluble guanylate cyclase (sGC) and reducing pro-inflammatory cytokine levels.[17]

Caption: Key Inflammatory Pathways Targeted by Indole Derivatives.

Experimental Protocols

The following protocols are representative examples of the Fischer indole synthesis using this compound to produce indole-related intermediates.

This protocol is adapted from Sajjadifar et al., Molecules 2010.[11]

-

Reactants:

-

This compound (0.25 g, 1.62 mmol)

-

Isopropyl methyl ketone (0.14 g, 1.62 mmol)

-

Glacial acetic acid (2 g, 0.03 mol)

-

-

Procedure:

-

Add this compound and isopropyl methyl ketone to glacial acetic acid in a round-bottom flask equipped with a condenser and magnetic stirrer.

-

Reflux the mixture for 2.25 hours with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the mixture with 1 M NaOH solution.

-

Dilute the neutralized mixture with water (100 mL).

-

Extract the product into chloroform (B151607) (CDCl₃) (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Remove the solvent via rotary evaporation.

-

Purify the resulting residue using a short silica (B1680970) gel column to yield the final product.

-

This protocol is adapted from Sajjadifar et al., Molecules 2010.[18]

-

Reactants:

-

This compound (0.3 g, 1.89 mmol)

-

2-Methylcyclohexanone (B44802) (0.21 g, 1.89 mmol)

-

Glacial acetic acid (3 g, 0.05 mol)

-

-

Procedure:

-

Add this compound and 2-methylcyclohexanone to glacial acetic acid in a suitable reaction vessel.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC until completion.

-

Neutralize the reaction mixture with 1 M NaOH.

-

Dilute with water (100 mL) and extract with CDCl₃ (3 x 100 mL).

-

Dry the combined organic layers over Na₂SO₄ and evaporate the solvent.

-

Purify the residue using a short silica gel column.

-

Quantitative Data

The yields and analytical data for the products from the experimental protocols are crucial for assessing the reaction's efficiency.

| Product Name | Synthesis Method | Yield | Spectroscopic Data (¹H-NMR, δ ppm) | Reference |

| 2,3,3,5-Tetramethylindolenine (4a) | Protocol 1 | 80% | 1.16 (s, 6H, 2xCH₃ at C-3), 2.1 (s, 3H, Ar-CH₃), 2.24 (s, 3H, CH₃ at C-2), 6.9-7.3 (m, 3H, Ar-H). | [18] |

| 4a,6-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazole (5a) | Protocol 2 | 85% | Data reported in the publication confirms the structure. | [18] |

Conclusion

This compound is an indispensable precursor in modern pharmaceutical development. Its central role in the Fischer indole synthesis provides a direct and efficient pathway to the indole core, a structure of immense biological importance. From the widely prescribed triptan class of anti-migraine drugs to novel anti-inflammatory agents, the derivatives of p-tolylhydrazine continue to be a fertile ground for the discovery and synthesis of new therapeutic agents. A thorough understanding of its chemistry, handling, and reaction methodologies is therefore essential for researchers and scientists in the field of drug discovery and development.

References

- 1. P-Tolyl hydrazine hydrochloride [chembk.com]

- 2. 4-Methylphenylhydrazine monohydrochloride | C7H11ClN2 | CID 12504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [ksychem.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. This compound | 637-60-5 | Benchchem [benchchem.com]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. A FISCHER INDOLIZATION STRATEGY TOWARD THE TOTAL SYNTHESIS OF (−)-GONIOMITINE - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and development of triptans - Wikipedia [en.wikipedia.org]

- 15. Triptans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Strategic Role of p-Tolylhydrazine Hydrochloride in the Synthesis of Indole-Based Dye Intermediates: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the application of p-tolylhydrazine hydrochloride in the synthesis of dye intermediates. Primarily, this reagent is a cornerstone in the Fischer indole (B1671886) synthesis, a powerful and versatile method for creating substituted indoles. These indole derivatives are significant precursors for a range of dyes, most notably those in the indigo (B80030) family. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, dye chemistry, and drug development.

Executive Summary

This compound is a critical starting material for the synthesis of various heterocyclic compounds that serve as intermediates in the dye industry. Its principal application lies in the acid-catalyzed Fischer indole synthesis, which allows for the construction of the indole ring system. This guide will elucidate the chemical principles, provide detailed experimental protocols for key reactions, present quantitative data from cited experiments, and illustrate the synthetic pathways and workflows. While the synthesis of azo dyes is a major sector of the dye industry, it is important to note that this process typically starts with primary aromatic amines, and the use of arylhydrazines like p-tolylhydrazine for this purpose is not a standard or documented route.

The Fischer Indole Synthesis: A Gateway to Dye Intermediates

The Fischer indole synthesis is a chemical reaction that produces the aromatic heterocyclic indole from a substituted phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions.[1][2] Discovered in 1883 by Hermann Emil Fischer, this reaction remains an indispensable method for synthesizing indole derivatives.[3][4] The reaction is typically catalyzed by Brønsted acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or acetic acid, or by Lewis acids like zinc chloride (ZnCl₂).[1][3]

The general mechanism involves the initial formation of a phenylhydrazone from the reaction of p-tolylhydrazine with a carbonyl compound. This intermediate then isomerizes to an enamine. Following protonation, a[5][5]-sigmatropic rearrangement occurs, leading to a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) under acidic catalysis yield the final aromatic indole product.[1][4]

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental protocols derived from the scientific literature for the synthesis of specific indole derivatives using this compound.

Synthesis of 2,3,3,5-Tetramethylindolenine

This protocol describes the synthesis of 2,3,3,5-tetramethylindolenine, a potential intermediate for various dyes.

Experimental Protocol:

-

Combine this compound (1.62 mmol, 0.25 g) and isopropyl methyl ketone (1.62 mmol, 0.14 g) in a reaction vessel.[3][5]

-

Add glacial acetic acid (2 g, 0.03 mol) to the mixture.[3][5]

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed.[3][5]

-

After completion, cool the reaction mixture to room temperature.[3][5]

-

Neutralize the mixture with a 1 M sodium hydroxide (B78521) (NaOH) solution.[3][5]

-

Dilute the mixture with water (100 mL) and extract the product with chloroform (B151607) (CDCl₃) (3 x 100 mL).[3][5]

-

Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄).[3][5]

-

Purify the resulting residue using a short silica (B1680970) gel column to obtain the final product.[3][5]

Synthesis of 4a,6-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazole

This protocol outlines the synthesis of a tetrahydrocarbazole derivative, another class of indole compounds with applications as intermediates.

Experimental Protocol:

-

To glacial acetic acid (3 g, 0.05 mol), add this compound (0.3 g, 1.89 mmol) and 2-methylcyclohexanone (B44802) (0.21 g, 1.89 mmol).[6]

-

Reflux the mixture with stirring for 2 hours, monitoring the reaction's completion by TLC.[6]

-

Once the reaction is complete, cool the mixture and neutralize it with 1 M NaOH.[6]

-

Dilute with water (100 mL) and perform an extraction with CDCl₃ (3 x 100 mL).[6]

-

Dry the combined organic layers over Na₂SO₄, followed by solvent evaporation.[6]

-

Purify the residue by passing it through a short silica gel column for further purification.[6]

Quantitative Data Summary

The following table summarizes the quantitative data from the synthesis of various indole derivatives using tolylhydrazine hydrochlorides.

| Starting Hydrazine (B178648) | Carbonyl Compound | Catalyst/Solvent | Temperature | Time (h) | Product | Yield (%) | Reference |

| p-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Reflux | 2.25 | 2,3,3,5-Tetramethylindolenine | High | [3][5] |

| m-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Room Temp. | - | 2,3,3,4- & 2,3,3,6-Tetramethylindolenine | 88 | [5] |

| p-Tolylhydrazine HCl | 2-Methylcyclohexanone | Acetic Acid | Reflux | 2 | 4a,6-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazole | 85 | [6] |

| m-Tolylhydrazine HCl | 2-Methylcyclohexanone | Acetic Acid | Room Temp. | - | Tetrahydrocarbazole derivatives | High | [5] |

Application of Indole Intermediates in Dye Synthesis

The indole derivatives synthesized via the Fischer reaction serve as versatile precursors for various dyes. A prominent example is the synthesis of indigo and its derivatives, such as Tyrian purple. While the classic synthesis of indigo starts from aniline, modern enzymatic and chemical methods can utilize substituted indoles as starting materials. For instance, indoles can be converted to indoxyl, which then undergoes oxidative dimerization to form the indigo dye.

The Role in Azo Dye Synthesis: A Clarification

Azo dyes, characterized by the -N=N- linkage, are a major class of synthetic colorants. Their synthesis involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[7] The diazotization step requires a primary amino group (-NH₂) which is converted to a diazonium salt (-N₂⁺) using nitrous acid at low temperatures.

This compound, having a hydrazine functional group (-NHNH₂), does not undergo the same diazotization reaction to form a stable diazonium salt suitable for azo coupling. The chemistry of hydrazines with nitrous acid is complex and does not typically yield the necessary diazonium intermediate for azo dye synthesis. Therefore, the primary route for this compound in the synthesis of dye intermediates is firmly established through the Fischer indole synthesis.

Conclusion

This compound is a valuable and efficient precursor for the synthesis of indole-based dye intermediates. The Fischer indole synthesis provides a robust and adaptable method to generate a wide variety of substituted indoles from this starting material. These indoles, in turn, are key building blocks for complex dye molecules. This guide has provided the fundamental principles, detailed experimental protocols, and quantitative data to support the use of this compound in this critical synthetic application. Researchers and professionals in the field can leverage this information for the development of novel dyes and related functional materials.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Khan Academy [khanacademy.org]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Azo coupling - Wikipedia [en.wikipedia.org]

p-Tolylhydrazine Hydrochloride: A Promising Scaffold for Anticancer Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

p-Tolylhydrazine hydrochloride and its derivatives have emerged as a compelling class of compounds in the landscape of anticancer drug discovery. Originating from natural sources and also accessible through synthetic routes, these molecules have demonstrated significant cytotoxic effects against a variety of cancer cell lines. This technical guide provides a comprehensive overview of the current state of research on this compound and its analogs, with a focus on their synthesis, in vitro anticancer activity, and proposed mechanisms of action. Detailed experimental protocols for key assays and visualizations of the implicated signaling pathways are presented to facilitate further research and development in this promising area.

Introduction

The quest for novel, effective, and selective anticancer agents is a continuous endeavor in medicinal chemistry and oncology. Hydrazine (B178648) derivatives, a class of compounds characterized by a nitrogen-nitrogen single bond, have garnered considerable attention for their diverse biological activities, including antidepressant, antihypertensive, and antimicrobial properties. Notably, certain hydrazine-containing compounds have been investigated for their potential as anticancer agents. p-Tolylhydrazine, a simple hydrazine derivative, has been identified as a breakdown product from the mushroom Agaricus bisporus and has shown potent in vitro anticancer activity, in some cases exceeding that of the established chemotherapeutic agent 5-fluorouracil.[1] This has spurred further investigation into the synthesis and biological evaluation of a wide array of p-tolylhydrazine derivatives as potential anticancer therapeutics.

This guide aims to provide a detailed technical resource for researchers, scientists, and drug development professionals interested in the anticancer potential of this compound and its derivatives. It will cover the synthesis of these compounds, present their reported in vitro anticancer activities in a structured format, and delve into their potential mechanisms of action, including the inhibition of key enzymes and modulation of critical signaling pathways.

Synthesis of p-Tolylhydrazine Derivatives

The synthesis of anticancer derivatives of p-tolylhydrazine typically involves the modification of the hydrazine moiety. Common synthetic strategies include the formation of hydrazones, sulfonylhydrazides, and the incorporation of the p-tolylhydrazine scaffold into various heterocyclic systems.

General Synthesis of Aryl Hydrazides:

A common method for the synthesis of aryl hydrazides involves the refluxing of an aryl ester with hydrazine hydrate.[1]

General Synthesis of p-Toluenesulfonyl-hydrazinothiazoles:

These derivatives can be synthesized through the initial condensation of p-toluenesulfonylthiosemicarbazide with a range of α-halogenocarbonyls in a suitable solvent system such as acetone (B3395972) or a dimethylformamide (DMF)/acetone mixture.[2][3]

In Vitro Anticancer Activity

A significant body of research has demonstrated the cytotoxic effects of p-tolylhydrazine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several key derivatives are summarized in the table below, providing a comparative view of their potency.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| p-Toluenesulfonyl-hydrazinothiazoles | 2a, 2c, 2d, 2e | Prostate (DU-145) | < 10 | [2] |

| 3a | Hepatocarcinoma (Hep-G2) | < 10 | [2] | |

| Aryl Hydrazines/Hydrazides | Compound 12 | Breast (MCF-7) | Significant Activity | [1] |

| Compound 15 | Lung (A-549) | Significant Activity | [1] | |

| Phenyl Hydrazine Derivative 8 | Breast (MCF-7) | 45.39 | [4] | |

| Phenyl Hydrazine Derivative 10 | Liver (HepG2) | 127.69 | [4] | |

| Quinoline (B57606) Hydrazide-Hydrazones | Compound 17 | Breast (MCF-7) | > 25 | [5] |

| Compound 17 | Breast (MDA-MB-231) | 18.5 | [5] | |

| Compound 17 | Neuroblastoma (SH-SY5Y) | 1.8 | [5] | |

| Compound 17 | Neuroblastoma (Kelly) | 0.9 | [5] | |

| Hydrazide-Hydrazones | Compound 11 | Colon (HCT-116) | 2.5 | |

| Compound 5b | Colon (HCT-116) | 3.2 | ||

| Compound 13 | Colon (HCT-116) | 3.7 |

Mechanism of Action

The anticancer effects of p-tolylhydrazine derivatives appear to be multifactorial, involving the inhibition of crucial cellular enzymes and the modulation of key signaling pathways that regulate cell proliferation, survival, and death.

Inhibition of Thymidylate Synthase

Molecular docking studies have suggested that aryl hydrazines and hydrazides derived from p-tolylhydrazine can bind to the active site of thymidylate synthase.[1] This enzyme is critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. Inhibition of thymidylate synthase leads to a depletion of the dTMP pool, which in turn disrupts DNA synthesis and repair, ultimately triggering cell cycle arrest and apoptosis.

Figure 1. Proposed mechanism of action via Thymidylate Synthase inhibition.

Modulation of the PI3K/Akt Signaling Pathway

Several studies on quinoline hydrazone derivatives have implicated the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway as a potential target. This pathway is a central regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers. Inhibition of PI3K prevents the phosphorylation and activation of Akt, a serine/threonine kinase. The inactivation of Akt leads to the modulation of downstream effectors, such as the Bcl-2 family of proteins, resulting in an increased ratio of pro-apoptotic to anti-apoptotic proteins and ultimately inducing apoptosis. Furthermore, the PI3K/Akt pathway is known to regulate cell cycle progression, and its inhibition can lead to cell cycle arrest, often at the G2/M phase.

Figure 2. Inhibition of the PI3K/Akt signaling pathway.

Induction of Apoptosis and Cell Cycle Arrest

Consistent with the inhibition of thymidylate synthase and the PI3K/Akt pathway, treatment of cancer cells with p-tolylhydrazine derivatives has been shown to induce apoptosis and cause cell cycle arrest. The induction of apoptosis is a desirable characteristic of anticancer drugs, as it leads to the programmed death of cancer cells. Cell cycle arrest prevents cancer cells from proliferating, thereby halting tumor growth.

Figure 3. General experimental workflow for evaluating anticancer potential.

Experimental Protocols

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of p-tolylhydrazine derivatives on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

p-Tolylhydrazine derivative stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS), sterile

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the p-tolylhydrazine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of p-tolylhydrazine derivatives on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

p-Tolylhydrazine derivative

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-